![molecular formula C14H17N5O2 B6463392 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640896-97-3](/img/structure/B6463392.png)
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
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Overview
Description
The compound “7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione” is a complex organic molecule. It contains a spiro[4.4]nonane core, which is a type of spirocyclic compound. Spirocyclic compounds are bicyclic molecules that share one atom - the ‘spiro’ atom - between the two rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spiro[4.4]nonane core, a pyrimidine ring, and a cyclobutyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring and the spiro[4.4]nonane core. Pyrimidine rings can participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the spiro[4.4]nonane core could impact its conformational stability .Scientific Research Applications
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has been studied for its potential applications in the field of medicinal chemistry. In particular, this compound has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, antioxidant, and anticonvulsant properties. Additionally, this compound has been investigated for its potential use in the treatment of several diseases, including cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is not yet fully understood. However, it is thought that the compound binds to and inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 activity leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of several diseases, including cancer and diabetes. Additionally, this compound has been shown to modulate the activity of several other enzymes, including tyrosine kinases, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory, antifungal, antioxidant, and anticonvulsant properties. Additionally, this compound has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and tyrosine kinases, which are involved in the regulation of cell proliferation and apoptosis. Moreover, this compound has been shown to inhibit the activity of several pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low cost and easy availability. Additionally, this compound has been found to possess a wide range of biological activities, which makes it a useful tool for studying the mechanisms of action of various diseases. However, one of the main limitations of this compound is its lack of selectivity for specific enzymes, which can make it difficult to study the effects of this compound on specific pathways.
Future Directions
Given the wide range of biological activities of 7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione, there are several potential future directions for research on this compound. One area of research is to investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound, as well as to identify potential side effects and drug interactions. Finally, further research is needed to develop improved synthetic methods for the production of this compound, as well as to explore potential applications of this compound in other fields, such as drug delivery and nanotechnology.
Synthesis Methods
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione can be synthesized through a reaction between 1,3,7-triazaspiro[4.4]nonane-2,4-dione (TND) and 6-cyclobutylpyrimidin-4-yl chloride (CBPCl). The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide. The reaction yields a product that is a mixture of the desired compound, this compound, and the byproduct, CBPCl. The product can then be purified by column chromatography to obtain pure this compound.
properties
IUPAC Name |
7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)4-5-19(7-14)11-6-10(15-8-16-11)9-2-1-3-9/h6,8-9H,1-5,7H2,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWVEPZKXXDZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCC4(C3)C(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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